molecular formula C12H10ClFN2OS B1522002 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide CAS No. 1193390-14-5

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B1522002
M. Wt: 284.74 g/mol
InChI Key: OVSLGBMBFQUOGJ-UHFFFAOYSA-N
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Description

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C12H10ClFN2OS and a molecular weight of 284.74 . It’s a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) attached to a chloromethyl group and a fluorophenyl group via an acetamide linkage .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. The predicted boiling point is approximately 417.8 °C at 760 mmHg, and the predicted density is approximately 1.4 g/cm3. The refractive index is predicted to be n20D 1.62 .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide to investigate their biological activities. For instance, compounds have been created to evaluate their anti-inflammatory, antimicrobial, and antitumor effects. The synthesis processes often involve reactions with different substituents to explore the structure-activity relationships and enhance biological efficacy.

  • Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory activity. Compounds were synthesized and assayed for their ability to reduce inflammation, with several showing promising results in preclinical models (Sunder & Maleraju, 2013).

  • Antimicrobial Activity : Studies have also focused on the antimicrobial properties of these compounds, including their effectiveness against bacteria and fungi. Specific derivatives demonstrated activity against Gram-negative and Gram-positive bacteria, as well as fungal pathogens (Badiger et al., 2013).

  • Antitumor and Anticancer Activity : Research into the antitumor properties of these compounds has revealed their potential against various cancer cell lines. Certain derivatives were tested in vitro for their antitumor activity, showing effectiveness against a range of neoplastic diseases (Yurttaş et al., 2015).

Chemical and Pharmacological Investigations

Beyond their therapeutic potential, these compounds have been the subject of chemical and pharmacological studies aimed at understanding their mechanisms of action and enhancing their stability and efficacy.

  • Metabolic Stability : Investigations into the metabolic stability of these compounds have led to the development of analogs with improved in vitro potency and in vivo efficacy, minimizing metabolic deactivation (Stec et al., 2011).

  • Mechanism of Action : Some studies have aimed to elucidate the mechanisms through which these compounds exert their biological effects. For example, certain derivatives have been shown to inhibit key enzymes involved in inflammation and cancer cell proliferation, providing insight into their potential mechanism of action.

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-8(17)16(11-4-2-9(14)3-5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSLGBMBFQUOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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